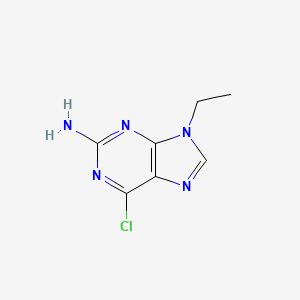

6-chloro-9-ethyl-9H-Purin-2-amine

Description

Properties

IUPAC Name |

6-chloro-9-ethylpurin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZZEUPWYWLDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 9 Ethyl 9h Purin 2 Amine and Its Analogues

N9-Alkylation Approaches

N9-alkylation is a fundamental transformation in purine (B94841) chemistry, essential for creating a wide array of biologically active molecules. The direct introduction of alkyl groups onto the purine scaffold, however, is often complicated by the presence of multiple reactive nitrogen atoms, leading to potential issues with regioselectivity.

The most common strategy for synthesizing 6-chloro-9-ethyl-9H-purin-2-amine involves the nucleophilic substitution reaction of a purine precursor with an alkylating agent. This approach leverages the nucleophilic character of the nitrogen atoms in the purine ring.

The direct alkylation of 2-amino-6-chloropurine (B14584) with an ethyl halide, such as ethyl iodide, is a primary method for synthesizing the target compound. acs.orgnih.gov In this reaction, the purine acts as a nucleophile, attacking the electrophilic ethyl halide to form a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base, which deprotonates a nitrogen atom of the purine ring, enhancing its nucleophilicity. google.com This method serves as a foundational step for producing various 9-alkylpurines. acs.org

A significant challenge in the alkylation of purines is controlling the regioselectivity. Alkylation can occur at different nitrogen atoms, primarily at the N9 and N7 positions, resulting in a mixture of isomers. acs.orgnih.govresearchgate.net The formation of the thermodynamically more stable N9 isomer is often desired, while the N7 isomer is typically a minor but significant byproduct. acs.org

Several strategies have been developed to maximize the yield of the N9-alkylated product and minimize the formation of the N7 isomer. One approach involves modifying the purine substrate itself. For instance, introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. nih.govnih.gov X-ray crystal structure analysis has shown that certain 6-(azolyl)purine derivatives adopt conformations where a C-H bond of the azole ring shields the N7 position, leading to exclusive N9-alkylation upon treatment with sodium hydride and ethyl iodide. acs.orgnih.gov

| Purine Substrate | Alkylating Agent | Conditions | N9/N7 Isomer Ratio | Reference |

|---|---|---|---|---|

| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | Exclusive N9 | acs.orgnih.gov |

| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH, DMF | ~5:1 | acs.orgnih.gov |

| 2-amino-6-chloropurine | Cyclopropylmethyl mesylate | K₂CO₃, DMF | 6.5:1 | scispace.com |

The outcome of the alkylation reaction is profoundly influenced by various parameters, including the choice of solvent and the type of base used.

The solvent plays a critical role in the alkylation of purines, affecting both reaction rates and the ratio of N9/N7 isomers. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are widely used because they effectively solubilize the purine substrate and its anionic form. researchgate.net However, the high dielectric constant of DMF can stabilize the intermediate ions in a way that may not always favor the highest selectivity. scispace.com

Acetonitrile (ACN) is another common solvent. acs.org Studies comparing different solvents have shown that less polar options like tetrahydrofuran (B95107) (THF) can sometimes improve the selectivity for one isomer over another, although this may require higher reaction temperatures. nih.gov For instance, in the methylation of 6-bromopurine (B104554), the use of THF improved the N7/N9 product ratio compared to reactions run in DMF or acetonitrile. nih.gov The choice of solvent can also affect the reaction time, with equilibrium being established faster in ACN than in other solvents like 1,2-dichloroethane (B1671644) (DCE). acs.org

| Purine | Alkylating Agent | Solvent | N7/N9 Ratio | Reference |

|---|---|---|---|---|

| 6-bromopurine | [¹¹C]CH₃I | Acetonitrile | 1:1 | nih.gov |

| 6-bromopurine | [¹¹C]CH₃I | DMF | 1:1 | nih.gov |

| 6-bromopurine | [¹¹C]CH₃I | THF | 2:1 | nih.gov |

| 2,6-dichloropurine | Benzyl bromide | THF, DMF, or DMSO | 3:7 | nih.gov |

The base is a crucial component in the alkylation reaction, as it generates the purine anion required for the nucleophilic attack. google.com Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). google.com

Potassium carbonate (K₂CO₃) is a mild and inexpensive base that is frequently employed in these syntheses. researchgate.netrsc.org It is effective in promoting the alkylation of 2-amino-6-chloropurine and is often used in DMF. researchgate.net While it is considered a good, low-cost option, its activity can sometimes be lower than that of stronger bases. rsc.org

Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the purine. google.com This often leads to higher yields and can influence the regioselectivity of the reaction. For example, the use of sodium hydride with sodium adenylate in DMF has been shown to favor the formation of the 9-alkylated purine exclusively. The choice between a strong base like NaH and a weaker one like K₂CO₃ can be a critical factor in optimizing the synthesis for yield and isomeric purity. google.comrsc.org

Influence of Reaction Conditions on Alkylation Efficiency and Selectivity

Temperature Optimization and Reaction Time

The efficiency of synthesizing purine derivatives is significantly influenced by reaction temperature and duration. For instance, in the synthesis of 2,9-diaryl-8-oxo-7H-purine-6-carboxamide derivatives, the reaction between 2,3-diaminomaleonitrile and isocyanates to form ureic intermediates is a critical step where temperature and time are carefully controlled. researchgate.net Similarly, the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives utilizes microwave irradiation at a specific temperature and pressure for a short duration to achieve high yields. rsc.org

The Mannich-type reaction for producing 6-chloro-9H-purine derivatives demonstrates the delicate balance of temperature. While the reaction proceeds successfully at 15–20 °C, increasing the temperature to 50 °C leads to a decrease in the isolated yield due to the formation of by-products. clockss.org Furthermore, the reaction time is also optimized, with studies showing that the reaction can be completed within 8 hours. clockss.org

These examples underscore the importance of empirical determination of optimal temperature and reaction times for each specific synthetic step to maximize yield and purity.

Alkylating Agent Specificity (e.g., Ethyl Bromide, Ethyl Iodide)

The choice of alkylating agent is crucial in the synthesis of 9-substituted purine derivatives. The reactivity of the alkylating agent can significantly impact the reaction's success and regioselectivity. Generally, alkyl iodides are more reactive than alkyl bromides. This difference in reactivity can be exploited to control the outcome of the alkylation reaction.

In the context of purine synthesis, various alkylating agents are employed, including ethyl bromide and ethyl iodide, to introduce the ethyl group at the N9 position. acs.org The selection between these agents often depends on the specific substrate and the desired reaction conditions. For instance, in the alkylation of 6-chloropurine (B14466), a variety of alkyl halides, including ethyl bromide and methyl iodide, have been tested. nih.govacs.org The choice of a more reactive alkylating agent like ethyl iodide might be preferred to shorten reaction times or to alkylate less reactive purine substrates. acs.org However, the increased reactivity can sometimes lead to a decrease in selectivity, resulting in a mixture of N7 and N9 alkylated products. rsc.org Therefore, the specificity of the alkylating agent is a key parameter that must be carefully considered and optimized for each synthetic target.

Multi-Step Organic Synthesis Pathways

The construction of complex molecules like 6-chloro-9-ethyl-9H-purin-2-amine often necessitates multi-step synthetic routes. These pathways allow for the sequential and controlled introduction of functional groups, leading to the desired product with high purity.

Cyclization Reactions for Purine Core Formation

The formation of the fundamental purine ring system is a cornerstone of this synthetic process. wikipedia.org This is typically achieved through cyclization reactions, where a pyrimidine (B1678525) ring is fused to an imidazole (B134444) ring. rsc.org A common strategy involves starting with a substituted pyrimidine derivative, such as 5-amino-4,6-dichloropyrimidine. acs.org This intermediate can then undergo a series of reactions, including N-acylation and sequential substitution with appropriate amine building blocks, followed by a cyclocondensation reaction to form the purine core. acs.org

Another approach starts from imidazole precursors. For example, 4-nitroimidazole (B12731) can be utilized as a starting material, where the nitro group facilitates the introduction of substituents at the C5 position before cyclization to form the purine ring. mdpi.com The Traube synthesis, a classic method, involves the condensation of a pyrimidine with a reagent that provides the remaining two carbons and one nitrogen of the imidazole ring. Modern variations of these cyclization strategies continue to be developed to improve efficiency and versatility. thieme-connect.de

Directed Chlorination Procedures

Introducing a chlorine atom at the C6 position of the purine ring is a critical step in the synthesis of 6-chloro-9-ethyl-9H-purin-2-amine. This is typically achieved through a directed chlorination reaction. A common precursor for this transformation is a 6-hydroxypurine (hypoxanthine) or a 6-aminopurine (adenine) derivative.

The chlorination is often carried out using reagents like phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine or dimethylformamide. nih.gov For instance, guanine (B1146940) can be protected and then chlorinated with POCl₃ to yield 6-chloro-purin-2-amine. nih.gov Computational studies have been employed to understand the reaction sites and predict the chlorinated products of purine bases, indicating that for purine nucleosides, the N1 and exocyclic N²/N⁶ are the most reactive sites. rsc.org The precise conditions for chlorination, including the choice of chlorinating agent, solvent, and temperature, are crucial for achieving high yields and selectivity, avoiding unwanted side reactions.

Strategic Use of Protecting and Deprotecting Groups

In the multi-step synthesis of purine derivatives, the strategic use of protecting groups is essential to ensure that specific functional groups react in the desired sequence. osi.lv The exocyclic amino group of purines, for example, often needs to be protected to prevent it from interfering with reactions at other positions of the purine ring or on the sugar moiety in nucleoside synthesis. researchgate.net

A variety of protecting groups are available, each with its own specific conditions for introduction and removal, allowing for orthogonal protection strategies. beilstein-journals.org For the amino group of 2-aminopurine (B61359), groups like benzoyl, isobutyryl, and dimethylaminomethylidene have been investigated. csic.es The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal without affecting other parts of the molecule. For instance, the tetramethylsuccinimide (B48748) group can be used to protect the exocyclic amine of 6-aminopurine derivatives, directing glycosylation to the N9 position. researchgate.net The development of new protecting groups and deprotection strategies continues to be an active area of research to enhance the efficiency and scope of purine synthesis. beilstein-journals.orgacs.org

Advanced Synthetic Techniques

Modern organic synthesis has introduced a variety of advanced techniques that have been applied to the synthesis of purine analogues, leading to improved efficiency, selectivity, and access to novel structures. numberanalytics.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

One such advancement is the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields in the preparation of purine derivatives. numberanalytics.com Catalytic methods, employing transition metals, have also been developed to enhance the efficiency and selectivity of purine synthesis. numberanalytics.com Photoredox catalysis, in combination with nickel catalysis, has emerged as a powerful tool for the late-stage functionalization of purine nucleosides, allowing for the direct coupling of chloropurines with a wide range of alkyl bromides. nih.gov This technique is particularly valuable as it can be applied to unprotected nucleosides, streamlining the synthetic process. nih.gov Furthermore, biotechnological approaches, utilizing engineered microorganisms and enzymes, are being explored for the sustainable production of purines. numberanalytics.com

One-Pot Build-Up Procedures from Pyrimidine Derivatives

This process typically starts with a suitably substituted pyrimidine, such as 4,6-dichloro-5-aminopyrimidine or its 2-amino analogue. The pyrimidine is reacted with a primary amine, which will ultimately form the N-9 substituent of the purine. psu.edu The subsequent cyclization of the intermediate is accomplished using a reagent like triethyl orthoformate or diethoxymethyl acetate, often under neutral or non-acidic conditions. psu.edu The absence of strong acid is particularly advantageous as it preserves the integrity of the final 6-chloropurine product, allowing for subsequent nucleophilic substitution reactions at the C-6 position, potentially within the same pot. psu.edu

This one-pot build-up procedure is notable for its simplicity, speed, and high efficiency, with reported yields reaching up to 96%, depending on the specific amine used. psu.edu It provides direct access to N-9 substituted 6-chloropurines and 2-amino-6-chloropurines from readily available starting materials. psu.eduamazonaws.com

Table 1: Examples of One-Pot Synthesis of 9-Substituted 2-Amino-6-chloropurines

| Pyrimidine Precursor | Amine | Cyclizing Agent | Product | Yield (%) | Reference |

| 2,4,5-Triamino-6-chloropyrimidine | Ethylamine | Triethyl orthoformate | 6-chloro-9-ethyl-9H-purin-2-amine | High | psu.edu |

| 4,5-Diamino-6-chloropyrimidine | Benzylamine | Triethyl orthoformate | 9-Benzyl-6-chloro-9H-purin-2-amine | ~90% | psu.edu |

| 2,4,5-Triamino-6-chloropyrimidine | Cyclopentylamine | Triethyl orthoformate | 6-Chloro-9-cyclopentyl-9H-purin-2-amine | ~94% | psu.edu |

| 4,6-Dichloro-5-aminopyrimidine | 2-Chloroaniline | (Chloromethylene)dimethyliminium chloride | 6-Chloro-9-(2-chlorophenyl)-9H-purine | 22% | amazonaws.com |

This table is illustrative, based on typical outcomes described in the literature. Exact yields are highly dependent on specific reaction conditions.

Phase-Transfer Catalysis in Purine N-Alkylation

The selective introduction of an ethyl group at the N-9 position of the purine ring is a critical step in the synthesis of the target compound. Direct alkylation of 2-amino-6-chloropurine is a common approach, but it is often complicated by the formation of a mixture of N-9 and N-7 regioisomers. researchgate.netmdpi.com Phase-transfer catalysis (PTC) has emerged as an efficient and convenient technique to overcome this challenge, enhancing the regioselectivity in favor of the desired N-9 product. ignited.in

In a typical PTC setup, the purine substrate is dissolved in an organic solvent, while a base (e.g., sodium hydroxide) is present in a separate aqueous phase. The reaction with an alkylating agent, such as ethyl bromide or ethyl iodide, is facilitated by a phase-transfer catalyst. ignited.in This catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, forms a lipophilic ion pair with the purine anion. ignited.inresearchgate.net This ion pair is then transferred into the organic phase, where it can react with the alkylating agent. ignited.in This methodology preserves the economic and operational advantages of using aqueous media while promoting the formation of the thermodynamically more stable N-9 isomer. The use of specific catalysts, such as tetrabutylammonium hydroxide, has been shown to yield the best results for achieving high N-9 regioselectivity. researchgate.net

Table 2: Phase-Transfer Catalysis in N-Alkylation of 6-Substituted Purines

| Purine Substrate | Alkylating Agent | Catalyst | Base / Solvent | N-9:N-7 Ratio | Yield (%) | Reference |

| 6-Chloropurine | 1-Bromopropane | Tetrabutylammonium bromide | NaOH / Toluene | N-9 selective | ~100% | ignited.in |

| 6-Chloroguanine (1a) | Ethyl Iodide | TBAI | K₂CO₃ / DMF | Good N-9 selectivity | Good | mdpi.com |

| 6-Benzyloxypurine | Benzyl Bromide | Aliquat 336 | 50% KOH / Toluene | 7.5 : 1 | 91% (total) | researchgate.net |

| Adenine (B156593) | tert-Butyl acrylate | DABCO | Acetonitrile | N-9 selective | Good | researchgate.net |

This table presents representative data to illustrate the effectiveness of PTC in directing N-9 alkylation. TBAI: Tetrabutylammonium iodide; DABCO: 1,4-Diazabicyclo[2.2.2]octane. Ratios and yields vary with conditions.

Chemical Reactivity and Derivatization Studies of 6 Chloro 9 Ethyl 9h Purin 2 Amine

Nucleophilic Aromatic Substitution at C6 Position

The C6 position of the 6-chloro-9-ethyl-9H-purin-2-amine is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is a good leaving group, facilitated by the electron-deficient nature of the purine (B94841) ring. This reactivity is a cornerstone for the synthesis of a wide array of 6-substituted purine derivatives. jmcs.org.mxnih.govnih.gov

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the C6-chloride. rsc.orgnih.gov Microwave-assisted organic synthesis has been shown to be a particularly effective method for accelerating these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. rsc.orgrsc.orgmdpi.com For instance, solvent-free microwave irradiation allows for the rapid functionalization of 6-chloropurine (B14466) nucleosides with mild nucleophiles like phenols and anilines in the presence of a base such as K₂CO₃. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully employed for the C-N bond formation at the C6 position, expanding the scope to include aryl and heteroaryl amines. nih.govnih.govresearchgate.net These reactions typically utilize a palladium catalyst (e.g., Pd(OAc)₂) in combination with a suitable ligand (e.g., Xantphos) and a base. nih.govnih.gov

| Nucleophile | Reagent(s) / Conditions | Product Type | Reference(s) |

| Amines | R-NH₂, DIPEA, EtOH, Microwave (120 °C) | 6-amino-substituted purines | mdpi.comresearchgate.net |

| Aryl Amines | Ar-NH₂, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °C | 6-(aryl)amino-substituted purines | nih.govnih.gov |

| Phenols | Ar-OH, K₂CO₃, Microwave, Solvent-free | 6-aryloxy-substituted purines | rsc.org |

| Thiols | Ar-SH, K₂CO₃, Microwave, Solvent-free | 6-(aryl)thio-substituted purines | rsc.org |

| Indoles | Indole, TfOH, HFIP, 60 °C | 6-(indolyl)-substituted purines | nih.gov |

Electrophilic Reactions on the Purine Core

In contrast to its high reactivity towards nucleophiles, the purine core is generally resistant to electrophilic substitution. The presence of four electronegative nitrogen atoms renders the ring system electron-deficient, thus deactivating it towards attack by electrophiles. researchgate.netttu.ee

When electrophilic substitution does occur, it is typically directed to the C8 position of the imidazole (B134444) portion of the ring, which is the most electron-rich carbon atom. ttu.ee Reactions such as halogenation can be achieved at this position. The nitrogen atoms of the purine ring (N1, N3, N7), possessing lone pairs of electrons, are the primary sites for electrophilic attack, leading to alkylation or the formation of N-oxides. ttu.eersc.org For instance, methylation of 6-methylthio-8-(pyridyl)purines can occur at the purine nitrogen atoms, although the specific site is influenced by the substituent at the C8 position. rsc.org The inherent reactivity means that direct electrophilic substitution on the carbon framework of 6-chloro-9-ethyl-9H-purin-2-amine is not a common synthetic route.

Oxidation and Reduction Pathways of Purine Derivatives

The electrochemical behavior of purine derivatives is characterized by both oxidation and reduction processes, which are significantly influenced by the substituents on the purine ring. nih.gov

Reduction: The electrochemical reduction of the purine ring system typically occurs in a stepwise manner. The first step involves the reduction of the 1,6-double bond. osti.gov Further reduction can lead to the saturation of the 2,3-double bond, ultimately resulting in a tetrahydropurine derivative. osti.gov This reduced product can be unstable and may undergo subsequent hydrolytic cleavage of the pyrimidine (B1678525) ring. osti.gov

| Process | Key Transformation | Conditions | Reference(s) |

| Reduction | Hydrogenation of the 1,6-double bond, followed by the 2,3-double bond | Electrochemical (Polarography, Macroscale Electrolysis) | osti.gov |

| Oxidation | Anodic oxidation at a glassy carbon electrode | Electrochemical (Differential Pulse Voltammetry) | nih.govresearchgate.net |

| Metabolism | Enzymatic oxidation (e.g., by xanthine (B1682287) oxidase) | In vivo / in vitro biological systems | nih.govaacrjournals.org |

Formation of Novel Purine Derivatives

Amine Conjugation and Amination Reactions

Amine conjugation at the C6 position is one of the most widely studied derivatizations of 6-chloropurines. rsc.org This transformation is crucial for synthesizing analogs of biologically important purines like adenine (B156593) and guanine (B1146940). A broad range of primary and secondary amines can be used to displace the C6-chloro group, leading to a diverse library of 2-amino-6-substituted-aminopurines. acs.org

Microwave-assisted protocols have been developed that allow for the rapid and efficient amination of 6-chloropurine derivatives in solvents like ethanol (B145695) or even water, often with high yields. mdpi.comresearchgate.net For more complex or less reactive amines, palladium-catalyzed Buchwald-Hartwig amination provides a powerful alternative. nih.govnih.gov This method has proven effective for coupling both 6-chloro- and 6-bromopurine (B104554) nucleosides with various arylamines, with the chloro derivatives typically requiring a higher catalyst loading for efficient conversion. nih.govnih.gov

| Amine | Catalyst/Conditions | Product | Reference(s) |

| Cyclohexylamine | DIPEA, EtOH, Microwave (120 °C, 10 min) | 6-(Cyclohexylamino) derivative | mdpi.comresearchgate.net |

| Morpholine | DIPEA, BuOH, 75 °C, 16 h | 6-Morpholino derivative | mdpi.com |

| Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100 °C | 6-(Phenylamino) derivative | nih.govnih.gov |

| Various Amines | Amine, Sealed tube, ~150 °C | 2-Amino-6-(substituted)-aminopurines | acs.org |

Selenylation and Thiolation Reactions

Analogous to amination, the C6-chloro group can be readily displaced by sulfur and selenium nucleophiles to yield 6-thio and 6-seleno purine derivatives. rsc.org These reactions typically involve treating the 6-chloropurine with a thiol (R-SH) or selenol (R-SeH) or their corresponding salts (thiolates/selenolates) in the presence of a base. rsc.org

Microwave-assisted, solvent-free conditions have been reported for the efficient thiolation of 6-chloropurine nucleosides with reagents like thiophenol. rsc.org Recent advancements also include metal-free aminothiolation processes. For example, an iodine-promoted, three-component reaction of an alkene, a nitrogen nucleophile (like saccharin), and a Bunte salt (as a thiol precursor) can be used to synthesize β-thiomethylated N-alkyl purines, showcasing the versatility of purine derivatives in multicomponent reactions. frontiersin.org

Cycloaddition Reactions in Derivative Synthesis (e.g., 1,3-dipolar cycloaddition)

The purine ring itself is generally not a direct participant in cycloaddition reactions due to its aromatic stability. However, by introducing reactive functional groups onto the purine scaffold, typically at the N9 position, it can serve as a platform for constructing more complex heterocyclic systems via cycloaddition. The 1,3-dipolar cycloaddition is a particularly powerful tool in this regard. nih.gov

This strategy involves modifying the N9-ethyl group of the parent compound to an N9-allyl or N9-propargyl group. These modified purines can then undergo [3+2] cycloaddition with 1,3-dipoles like nitrile imines or nitrile oxides. tandfonline.comnih.gov For instance, the reaction of a 9-allylpurine with a nitrile imine (generated in situ) leads to the formation of a pyrazoline ring attached to the N9 position via a methylene (B1212753) bridge. tandfonline.com Similarly, reacting a 9-propargylpurine with a nitrile oxide yields a 3,5-disubstituted isoxazole (B147169) derivative. nih.gov These "click chemistry" approaches are highly efficient and modular, allowing for the synthesis of diverse and complex purine-containing hybrid molecules. nih.gov

| Purine Derivative | 1,3-Dipole | Reaction Type | Product | Reference(s) |

| 9-Allyl-6-chloro-9H-purine | Nitrile Imine | 1,3-Dipolar Cycloaddition | 6-Chloro-9-((pyrazol-5-yl)methyl)-9H-purine | tandfonline.com |

| 9-Propargylpurine | Nitrile Oxide | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted Isoxazole-Purine Hybrid | nih.gov |

| Azido-sugar | Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked Nucleoside | nih.gov |

Molecular Interactions and Computational Modeling of 6 Chloro 9 Ethyl 9h Purin 2 Amine

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, predicting its behavior and reactivity.

Quantum Chemical Descriptors (e.g., HOMO, LUMO, Dipole Moment)

Quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment are fundamental to assessing a molecule's electronic characteristics and reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of molecular stability. At present, there are no published studies that specifically calculate or report these quantum chemical descriptors for 6-chloro-9-ethyl-9H-Purin-2-amine. Theoretical calculations, likely using Density Functional Theory (DFT), would be required to determine these values.

Ligand-Target Interaction Prediction and Analysis

Understanding how a small molecule like 6-chloro-9-ethyl-9H-Purin-2-amine might interact with protein targets is crucial for predicting its potential biological activity.

Molecular Docking for Binding Affinity and Orientation with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of that interaction (binding affinity). While numerous docking studies have been conducted on various purine (B94841) analogs against a range of protein kinases and other enzymes, no specific molecular docking studies featuring 6-chloro-9-ethyl-9H-Purin-2-amine have been reported in the literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used in virtual screening to search large compound libraries for potential new active molecules. General pharmacophore models for classes of purine derivatives exist, but a model derived from or used to screen for 6-chloro-9-ethyl-9H-Purin-2-amine has not been described. A 2015 study on 2,6,9-trisubstituted purine derivatives did develop a preliminary pharmacophore model for anticancer activity, identifying aromatic centers, hydrogen bond features, and a hydrophobic area as important. tandfonline.com Similarly, a 2023 study employed virtual screening to design new purine derivatives targeting PI3K isoforms. researchgate.net However, neither of these studies specifically included or analyzed 6-chloro-9-ethyl-9H-Purin-2-amine.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. In silico SAR approaches use computational methods to predict the activity of novel compounds. For the broader family of 2,6,9-trisubstituted purines, SAR and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to explain cytotoxic effects, noting that steric properties often play a more significant role than electronic properties. However, a specific SAR analysis for 6-chloro-9-ethyl-9H-Purin-2-amine is not available.

Biochemical and in Vitro Biological Activity of 6 Chloro 9 Ethyl 9h Purin 2 Amine and Its Derivatives

Enzyme Inhibition Studies

The ability of 6-chloro-9-ethyl-9H-purin-2-amine and its derivatives to inhibit specific enzymes has been a primary focus of research. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of these compounds.

Inhibition of Kinases (e.g., Phosphatidylinositol 3-kinase delta)

Derivatives of 6-chloro-9-ethyl-9H-purin-2-amine have been investigated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in crucial cellular functions like cell growth, proliferation, differentiation, and survival. The PI3K/AKT/mTOR signaling pathway is frequently overactive in various cancers, making it a significant target for drug development. tandfonline.com

Specifically, certain purine (B94841) derivatives have shown inhibitory effects on the delta isoform of PI3K (PI3Kδ). google.com For instance, duvelisib, a dual inhibitor of PI3Kδ and PI3Kγ, has been approved for the treatment of certain types of leukemia and lymphoma. semanticscholar.org The development of selective inhibitors for different PI3K isoforms is an active area of research to minimize off-target effects and improve therapeutic outcomes. tandfonline.comgoogle.com The structural features of these purine-based compounds, including substituents at various positions of the purine ring, play a critical role in their binding affinity and selectivity for different kinase isoforms. nih.gov

Table 1: Examples of Purine Derivatives and their Kinase Inhibition

| Compound | Target Kinase | Biological Effect |

|---|---|---|

| Duvelisib | PI3Kδ, PI3Kγ | Inhibition of cancer cell proliferation |

| 2,6,9-trisubstituted purine analogues | CDK12/cyclinK | Antiproliferative activity in breast cancer cells nih.gov |

Inhibition of Viral DNA Polymerases

Purine analogues have long been a cornerstone of antiviral therapy. Their mechanism of action often involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. medchemexpress.com These compounds can act as competitive inhibitors of the natural substrates or be incorporated into the growing DNA chain, leading to chain termination. mdpi.commicrobiologybook.org

Acyclic selenopurine nucleosides, which are structurally related to purine derivatives, have demonstrated antiviral activity by inhibiting viral DNA polymerase. mdpi.com Similarly, other purine nucleoside analogs are known to interfere with DNA synthesis, a mechanism that is crucial for their anticancer and antiviral properties. medchemexpress.com The specificity of these compounds for viral polymerases over host cell polymerases is a key factor in their therapeutic utility. microbiologybook.org

Inhibition of Lipoxygenase and Thrombin

Research has also explored the potential of purine derivatives to inhibit enzymes like lipoxygenase and thrombin. tandfonline.comtandfonline.com Lipoxygenases are involved in the biosynthesis of inflammatory mediators, while thrombin is a key enzyme in the blood coagulation cascade. tandfonline.comgoogle.com

In one study, modified pyrazol-5-yl adenine (B156593) homo-N-nucleosides, synthesized from a 6-chloropurine (B14466) derivative, were evaluated for their inhibitory activity against soybean lipoxygenase and thrombin. tandfonline.comtandfonline.com Certain pyrazoline derivatives showed significant inhibition of both lipoxygenase and thrombin, suggesting their potential as anti-inflammatory and antithrombotic agents. tandfonline.comtandfonline.com

Table 2: Lipoxygenase and Thrombin Inhibitory Activity of Pyrazoline Derivatives

| Compound | Lipoxygenase Inhibition (%) | Thrombin Inhibitory Ability |

|---|---|---|

| Compound 7a | 89% | Satisfactory |

| Compound 7b | High | Significant |

Data from in vitro studies. tandfonline.comtandfonline.com

Modulation of Topoisomerase II Activity

The interaction of purine derivatives with topoisomerase II, an enzyme that plays a crucial role in managing DNA topology during replication and transcription, has also been investigated. The modulation of topoisomerase II activity is a known mechanism for several anticancer drugs. While direct studies on 6-chloro-9-ethyl-9H-purin-2-amine are not extensively detailed in the provided context, the broader class of purine analogs has been associated with activities that impact DNA synthesis and integrity, processes in which topoisomerase II is fundamentally involved.

Receptor Interaction and Modulation

In addition to enzyme inhibition, purine derivatives are well-known for their ability to interact with and modulate the activity of various cell surface receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Affinity and Efficacy (e.g., A1AR, A2AR, A3AR, A2BAR)

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. physiology.org These receptors are expressed in numerous tissues and are involved in a wide range of physiological processes, making them attractive drug targets. physiology.orgacs.org

Derivatives of 6-chloro-9-ethyl-9H-purin-2-amine and related purine compounds have been synthesized and evaluated for their affinity and efficacy at different adenosine receptor subtypes. acs.orgacs.orgnih.gov The substitutions at the 2, 6, and 9 positions of the purine ring are critical in determining the ligand's affinity and whether it acts as an agonist (activator) or an antagonist (blocker) at a specific receptor subtype. acs.orgnih.gov

For example, studies on 2-amino-6-(2-furanyl) purine derivatives with substitutions at the 9-position have led to the identification of potent and selective A2A adenosine receptor antagonists. nih.gov In other research, subtle structural modifications to purine nucleoside derivatives have been shown to switch a compound's activity from an A3AR antagonist to a potent agonist. acs.org This highlights the fine-tuning possible with the purine scaffold to achieve desired pharmacological profiles.

Table 3: Adenosine Receptor Affinity of a Purine Derivative

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 6c | hA3AR | 2.40 ± 0.20 acs.org |

Data from radioligand binding assays. acs.org

Cellular-level Biological Studies (in vitro, non-human cell lines)

The in vitro biological activities of 6-chloro-9-ethyl-9H-purin-2-amine and its related derivatives have been a subject of scientific investigation, particularly focusing on their effects on various cell lines, including murine tumor cells and human cell lines like HeLa. These studies are fundamental in elucidating the cellular mechanisms through which these compounds exert their biological effects.

Cell Proliferation Inhibition

Derivatives of 2-aminopurine (B61359), including structures related to 6-chloro-9-ethyl-9H-purin-2-amine, have demonstrated significant potential in inhibiting cell proliferation, a hallmark of anticancer activity. The core mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). medchemexpress.com The structural similarity of these purine analogs to endogenous purines allows them to interfere with vital cellular processes.

For instance, novel 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their cytotoxic effects across a panel of human cancer cell lines. imtm.cz One study identified a specific derivative, compound 7h {6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-N-(thiophen-2-ylmethyl)-9H-purin-2-amine}, which exhibited potent cytotoxic activity against several cancer cell lines, in some cases exceeding the efficacy of the established drug cisplatin. imtm.cz This compound was found to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 (human promyelocytic leukemia) cells. imtm.cz

Further research into other 2,6,9-trisubstituted purines revealed potent inhibitory activity against cyclin-dependent kinase 12 (CDK12), a protein often co-amplified in HER2-positive breast cancers. nih.gov Two compounds, 30d and 30e , showed strong, equipotent antiproliferative activity against both trastuzumab-sensitive (SK-Br3) and trastuzumab-resistant (HCC1954) HER2+ breast cancer cell lines, with GI₅₀ values below 50 nM. nih.gov This highlights the potential of these purine structures to overcome drug resistance. The antiproliferative activity of various purine derivatives is often linked to their ability to inhibit specific kinases involved in cell cycle regulation. acs.org

Table 1: Antiproliferative Activity of Selected Purine Derivatives

| Compound | Cell Line | Biological Activity | IC₅₀/GI₅₀ Value | Source |

|---|---|---|---|---|

| 7h {6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-N-(thiophen-2-ylmethyl)-9H-purin-2-amine} | HL-60 | Cytotoxicity, Apoptosis Induction, S-phase Arrest | Not specified in abstract | imtm.cz |

| 30d | SK-Br3, HCC1954 | Growth Inhibition | < 50 nM | nih.gov |

| 30e | SK-Br3, HCC1954 | Growth Inhibition | < 50 nM | nih.gov |

| 2-(6-Chloro-9H-purin-9-yl)propan-1-amine | Not specified | Cell Proliferation Inhibition | 6.67 µM |

Modulation of Cell Signaling Pathways

Purine derivatives are recognized for their capacity to modulate a variety of cell signaling pathways, primarily by interacting with purinergic receptors or inhibiting protein kinases. Extracellular nucleotides act as signaling molecules by binding to P2X and P2Y receptors, which are involved in numerous biological processes, including cell proliferation and apoptosis. d-nb.info

The inhibition of cyclin-dependent kinases (CDKs) is a key mechanism for many anticancer purine derivatives. imtm.cz For example, the aforementioned compounds 30d and 30e act as potent CDK12 inhibitors. nih.gov CDK12, in complex with cyclin K, plays a crucial role in regulating gene transcription. By inhibiting CDK12, these compounds can disrupt signaling pathways essential for tumor growth and survival, such as the IRS1-ErbB-PI3K and WNT-TCF pathways in HER2+ breast cancer. nih.gov Similarly, other 2,6,9-trisubstituted purines have been identified as potent inhibitors of tyrosine kinases like Src and VEGFR2, which are critical components of proliferation signaling pathways. imtm.cz

The structural scaffold of 2-aminopurines allows for modifications that can confer selectivity towards specific kinases. Studies on 2-arylaminopurines have demonstrated that substituents at the 6-position of the purine ring can stabilize a glycine-rich loop conformation in the ATP-binding site of CDK2, leading to potent and selective inhibition. acs.org This targeted inhibition of key signaling nodes underscores the therapeutic potential of this class of compounds.

Effects on Gene Expression

The modulation of cell signaling pathways by purine derivatives often translates into significant effects on gene expression. A primary mechanism is the inhibition of transcription-regulating kinases like CDK12. Inhibition of CDK12 by compounds 30d and 30e led to a dose-dependent downregulation of cyclin K and phosphorylation of the C-terminal domain of RNA polymerase II. nih.gov This, in turn, suppressed the expression of downstream target genes, including IRS1 and WNT1, which are involved in cancer cell proliferation and survival. nih.gov

Another mechanism through which purine derivatives can alter gene expression is the inhibition of histone deacetylases (HDACs). jst.go.jp HDACs are enzymes that play a critical role in chromatin remodeling and the regulation of gene transcription. Aberrant HDAC activity is linked to tumorigenesis. jst.go.jp Researchers have designed and synthesized novel purine-based hydroxamic acid derivatives that act as HDAC inhibitors. These compounds were shown to increase the levels of acetylated histone H3, a marker of HDAC inhibition, in HCT116 and K562 cancer cell lines in a dose-dependent manner, similar to the established HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). jst.go.jp This action can lead to the re-expression of silenced tumor suppressor genes.

General Antimicrobial Activity

The purine scaffold is also a promising framework for the development of antimicrobial agents. Purine is a bicyclic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, and its derivatives have been investigated for activity against various pathogens. mdpi.com

One study reported that the synthesized compound 5-((6-Morpholino-9H-purin-9-yl)methyl)-1,3,4-oxadiazole-2-Thiol demonstrated a strong inhibitory effect against Xanthomonas oryzae, a bacterial pathogen that affects rice, with an EC₅₀ value of 8.39 μg/mL. mdpi.com This indicates potential applications in agriculture or as a lead compound for developing new antibacterial agents. While extensive data on the specific antimicrobial activity of 6-chloro-9-ethyl-9H-purin-2-amine is limited in the reviewed literature, the activity of related purine derivatives suggests that this chemical class is a valid starting point for antimicrobial drug discovery.

Antioxidant and Anti-Lipid Peroxidation Mechanisms

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids by reactive oxygen species (ROS), leading to cellular damage. nih.govnih.gov Antioxidants can mitigate this damage by neutralizing free radicals. Certain purine derivatives have been shown to possess antioxidant and anti-lipid peroxidation capabilities.

A study on modified purine homo-N-nucleosides containing pyrazole (B372694) or 2-pyrazoline (B94618) moieties investigated their antioxidant properties. tandfonline.com The antioxidant activity was assessed using several in vitro assays, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and an assay to measure the inhibition of lipid peroxidation.

The results indicated that derivatives containing a 2-pyrazoline ring were generally more potent than their pyrazole counterparts. Specifically, compound 7a {9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-morpolinyl-9H-purine} exhibited a noteworthy combination of antioxidant and anti-lipid peroxidation activity. tandfonline.com Furthermore, these compounds were also found to inhibit the activity of soybean lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, initiating lipid peroxidation. tandfonline.com Compound 7a showed 89% inhibition of lipoxygenase, while compound 7b {9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-piperidinyl-9H-purine} also demonstrated high inhibitory activity against the enzyme. tandfonline.com The mechanism of action is believed to involve the donation of a hydrogen atom to neutralize peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Selected Purine Derivatives

| Compound | Biological Activity | % Inhibition | Source |

|---|---|---|---|

| 7a {9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-morpolinyl-9H-purine} | Soybean Lipoxygenase Inhibition | 89% | tandfonline.com |

| 7b {9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-piperidinyl-9H-purine} | Soybean Lipoxygenase Inhibition | High | tandfonline.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents at N9 (e.g., Ethyl, Methyl, Allyl, Benzyl, Isopropyl, Cyclopropylmethyl, Tetrahydropyranyl) on Biological Activity

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of its derivatives. The nature of this substituent, ranging from simple alkyl chains to more complex cyclic systems, can significantly influence potency and selectivity.

Research on mitogen-activated protein kinase (MAPK) inhibitors has shown that modifications at the N9 position directly impact inhibitory activity. For instance, in the case of 6-isopentenyladenine derivatives, the addition of a methyl group at N9 resulted in at least a twofold increase in inhibitory activity compared to the addition of an isopropyl group. tandfonline.com However, the specific effect of an N9 substituent is often dependent on the other substitutions on the purine ring. It appears to be the combination of an appropriate 9-alkyl group and a functional C6 substitution that dictates the ultimate biological effect. nih.gov

Studies on cytokinin (CK) activity have demonstrated that while an alkyl group at the N9 position does not exclusively determine CK activity, it can protect the active molecule from metabolic deactivation, such as irreversible glucosylation, thereby preventing issues like primary root inhibition. nih.gov For example, 9-substituted ethyl derivatives of several naturally occurring cytokinins were found to be less active than the parent compounds, with their relative activities being more dependent on the C6 side chain's structure. nih.gov This highlights that steric effects from the N9 substitution can cause a reduction in biological activity. nih.gov

More complex substituents like 9-(tetrahydropyran-2-yl) (THP) and 9-(tetrahydrofuran-2-yl) (THF) have also been investigated. nih.govresearchgate.net 6-benzylamino-9-(tetrahydropyran-2-yl)purine (BAP9THP) was synthesized, and metabolic analysis showed that the THP group can be slowly cleaved in vivo. nih.gov This controlled release can lead to a lower total content of inactive glucosides compared to treatments with unprotected parent compounds. nih.gov Both 9-THP and 9-THF derivatives of aromatic cytokinins (ArCKs) have been shown to possess higher activities in various bioassays compared to their corresponding free bases. researchgate.net

In the context of developing inhibitors for other biological targets, such as cholinesterases, different linkers at the N9 position have been explored. A series of purine-2,6-dione (B11924001) derivatives with methylene (B1212753), alkylmethyl acetate, or N-(alkyl)acetamide linkers at N9 were synthesized and tested for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org The results indicated that the nature of this linker was crucial for activity. rsc.org

Table 1: Impact of N9 Substituent on Biological Activity This table is interactive. You can sort and filter the data.

| Base Purine Structure | N9-Substituent | Biological Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Isopentenyladenine | Methyl | MAPK | > 2-fold increased inhibitory activity vs. Isopropyl | tandfonline.com |

| 6-Isopentenyladenine | Isopropyl | MAPK | Less active than Methyl | tandfonline.com |

| 6-Benzylaminopurine (BAP) | Tetrahydropyranyl (THP) | Cytokinin Activity | Protects from deactivation; slow in vivo release | nih.gov |

| Aromatic Cytokinins (ArCKs) | Tetrahydropyranyl (THP) | WLS, Amaranthus bioassays | Higher activity than free bases | researchgate.net |

| Aromatic Cytokinins (ArCKs) | Tetrahydrofuranyl (THF) | WLS, Amaranthus bioassays | Higher activity than free bases | researchgate.net |

| Purine-2,6-dione | Alkylmethyl acetate | AChE / BChE | Showed promising dual inhibitory activity | rsc.org |

Role of C6 Substitution (e.g., Chloro, Amino, Other Functional Groups)

The C6 position is a critical determinant of a purine derivative's biological profile and is a common site for modification. The chlorine atom in 6-chloropurine (B14466) derivatives, such as 6-chloro-9-ethyl-9H-purin-2-amine, serves as a versatile synthetic handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). mdpi.commdpi.com

The nature of the substituent at C6 profoundly affects biological activity. For cyclin-dependent kinase (CDK) inhibitors, the presence of a substituent at the purine 6-position is crucial for potency. acs.org Simple 2-aminopurines lacking a C6 substituent show a dramatic reduction in potency compared to their C6-substituted counterparts. acs.org Similarly, studies on MAPK inhibitors found that specific substituents at C6, such as 3,3-dimethylallylamino, 2-hydroxybenzylamino, and 3-hydroxybenzylamino, led to increased inhibitory effects. tandfonline.com In contrast, groups like 4-hydroxybenzylamino and cyclohexylmethylamino at the same position did not produce inhibitory activity. tandfonline.com

The polarity of the C6 substituent has also been shown to be a key factor. The presence of polar functional groups, such as oxo or hydroxy functions, in the substituent at C6 positively influences the inhibitory activity of certain purine derivatives. mdpi.com This is further supported by research into purine nucleosides, where O-, N-, and C-substituents at the C6 position are recognized as an important class of compounds with significant biological activities. researchgate.net For instance, the introduction of adamantylated aromatic amines to the C6 position has been used to improve the pharmacochemical properties of potential anticancer drugs. mdpi.commdpi.com

Furthermore, the C6 position is implicated in mutagenesis. The presence of a hydroxylamino group at C6, combined with an amino group at C2, yields one of the most potent mutagens, 2-amino-6-hydroxylaminopurine, which can cause mutations by mispairing with cytosine. researchgate.net

Table 2: Influence of C6 Substituent on MAPK Inhibition This table is interactive. You can sort and filter the data.

| Purine Scaffold | C6-Substituent | Effect on MAPK Activity | Reference |

|---|---|---|---|

| Trisubstituted Purine | 3,3-dimethylallylamino | Increased inhibition | tandfonline.com |

| Trisubstituted Purine | 2-hydroxybenzylamino | Increased inhibition | tandfonline.com |

| Trisubstituted Purine | 3-hydroxybenzylamino | Increased inhibition | tandfonline.com |

| Trisubstituted Purine | 4-hydroxybenzylamino | No inhibitory activity | tandfonline.com |

| Trisubstituted Purine | Cyclohexylmethylamino | No inhibitory activity | tandfonline.com |

| Trisubstituted Purine | Amino | No inhibitory activity | tandfonline.com |

Positional Isomerism and Regioselectivity on Biological Activity (e.g., N7 vs N9)

The regioselectivity of substitution on the purine ring, particularly at the N7 and N9 positions, is a critical aspect of purine chemistry that significantly impacts biological activity. Direct alkylation of 6-substituted purines, such as 6-chloropurine, typically results in a mixture of N7 and N9 isomers. acs.orgnih.gov In most cases, the thermodynamically more stable N9 regioisomer is the predominant product, with the N7 isomer forming as a minor product. acs.orgnih.gov

While N9-substituted purines are more common, N7-substituted derivatives also exhibit interesting biological properties, including cytotoxic, antiviral, and anticancer activities. acs.orgnih.gov However, the synthesis of pure N7-alkylated purines is often complicated. acs.orgnih.gov The ability to control regioselectivity is therefore highly desirable.

Several strategies have been developed to achieve regioselective substitution. For glycosylation, Lewis acid catalysis with 6-(2-alkylimidazol-1-yl)purines has been shown to be highly regiospecific for the N9 position, whereas standard methods with halopurines often yield mixtures of N9 and N7 isomers. acs.org Similarly, sulfonylation reactions on 6-chloropurine or 6-morpholinopurine can occur regioselectively at the N9 position, with no concurrent N7 derivatives observed under specific conditions. nih.gov Computational studies have indicated that electron-donating substituents at the C6 position are beneficial for synthesis as they promote the predominance of the desired N9 tautomer and enhance the stability of the final N9-substituted product. nih.gov

The distinction between N7 and N9 isomers is fundamental, as tautomerism between these positions in purine bases within DNA is a recognized mechanism for genetic mutations. nih.gov The interconversion between amino-imino tautomers of adenine (B156593), which involves the location of a hydrogen atom at N7 or N9, can lead to mispairing with other bases. nih.gov The development of regioselective synthetic methods is therefore crucial not only for creating specific therapeutic agents but also for studying fundamental biological processes. acs.orgnih.gov

Design Principles for Tailored Biological Activities within Purine Frameworks

The design of purine-based compounds with tailored biological activities relies on a systematic understanding of structure-activity relationships. The purine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org The modification of substituents at the C2, C6, and N9 positions is a primary strategy for tuning the potency and selectivity of these molecules. tandfonline.com

A key design principle is the exploitation of structural differences between target enzymes. For example, highly selective CDK2 inhibitors have been developed by designing purine analogs that stabilize a specific glycine-rich loop conformation in the ATP binding site of CDK2. acs.org This conformation is preferred in CDK2 but not in the closely related CDK1, leading to a significant increase in selectivity. acs.org

Another powerful design principle involves structure-based drug design using crystallographic data. The development of selective inhibitors for Grp94, an Hsp90 paralog, was guided by the crystal structure of the protein in complex with a purine-scaffold ligand. nih.gov This revealed a unique binding pocket ("site 2") in Grp94 that is not accessible in other Hsp90 paralogs. nih.gov By designing ligands with an 8-aryl group capable of inserting into this pocket, researchers achieved high selectivity for Grp94. nih.gov

Advanced Research Applications and Future Directions

Development of Purine-Based Chemical Probes and Research Tools

The purine (B94841) scaffold is fundamental to the creation of chemical probes designed to investigate complex biological systems. These tools are engineered to interact with specific molecular targets, such as proteins or nucleic acids, allowing researchers to study their function and localization. The inherent ability of purines to engage with a wide range of biomolecules makes them an excellent starting point for probe development.

The structure of 6-chloro-9-ethyl-9H-purin-2-amine is well-suited for this purpose. The reactive 6-chloro group can be displaced by various nucleophiles, including fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, to generate functionalized probes. For instance, novel amino and thiotetrazole purine derivatives have been synthesized and studied for their interactions with plasmid DNA, demonstrating the potential of such compounds to act as nucleic acid probes. researchgate.net Furthermore, purine-based ligands have been designed to bind selectively to unique allosteric sites on proteins, such as the endoplasmic reticulum Hsp90 paralog Grp94, highlighting their utility in creating highly specific research tools. nih.gov By modifying the 6-chloro-9-ethyl-9H-purin-2-amine core, researchers can develop probes to explore enzyme activity, receptor binding, and other cellular processes with high precision.

Lead Compound Optimization Strategies in Pre-Clinical Research

In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity but requires refinement to become a viable drug candidate. danaher.com The process of lead optimization involves iterative chemical modifications to enhance a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). hilarispublisher.com The 2,6,9-trisubstituted purine scaffold, including 6-chloro-9-ethyl-9H-purin-2-amine, is a frequent subject of such optimization campaigns, particularly in the development of kinase inhibitors for cancer therapy. imtm.czacs.org

Optimization strategies for purine-based leads often focus on structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in biological activity. hilarispublisher.com Key strategies include:

Modification of Functional Groups: The chlorine atom at the C6 position of 6-chloro-9-ethyl-9H-purin-2-amine is a key site for modification. It can be substituted with various amine or arylpiperazine moieties to explore interactions within the target's binding site. imtm.cznih.gov

Isosteric Replacement: Swapping one atom or group for another with similar physical or chemical properties to improve binding or metabolic stability.

Structure-Based Design: Using computational modeling and the crystal structure of a target protein to guide the design of more potent and selective inhibitors. nih.govnih.gov

Research has shown that for 2,6,9-trisubstituted purines, the substituent at the N9 position significantly impacts activity. Docking analyses of related compounds have revealed that an ethyl group at the N9 position can sit favorably within a small hydrophobic pocket of certain kinases, such as CDK12. jst.go.jp This makes 6-chloro-9-ethyl-9H-purin-2-amine a promising core structure. Further optimization by introducing different groups at the C2 and C6 positions can fine-tune the compound's selectivity and potency against specific cancer cell lines. imtm.cznumberanalytics.com For example, studies on related purines showed that an ethyl group at N9 conferred significantly better CDK12 inhibitory activity compared to a bulkier isopropyl group. jst.go.jp

Table 1: Structure-Activity Relationship (SAR) Insights for 2,6,9-Trisubstituted Purine Analogs

| Position | Modification | Impact on Activity | Reference |

| N9 | Ethyl group | Favorable for fitting into hydrophobic pockets of some kinases (e.g., CDK12). | jst.go.jp |

| N9 | Isopropyl group | Reduced inhibitory activity compared to ethyl group against CDK12. | jst.go.jp |

| C6 | Arylpiperazinyl system | Generally beneficial for cytotoxic activity against cancer cell lines. | imtm.cz |

| C2 | Bulky groups | Generally unfavorable for inhibitory activities. | researchgate.net |

| C6 | Ethylamine | Showed slight potency enhancement in some purine-based inhibitor series. | numberanalytics.com |

Methodological Advancements in Purine Chemistry and Synthesis

The synthesis of purine derivatives has been a long-standing challenge due to their complex molecular structure. mdpi.com However, recent methodological advancements have enabled more efficient, scalable, and sustainable production of these valuable compounds. mdpi.comnih.gov These advancements are crucial for generating diverse libraries of compounds like 6-chloro-9-ethyl-9H-purin-2-amine for high-throughput screening and lead optimization studies.

Key advancements in purine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to dramatically accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. mdpi.com

Catalytic Methods: The use of transition metal catalysts has improved the efficiency and selectivity of reactions involved in building and modifying the purine core. mdpi.com

Development of New Reagents: The discovery of novel reagents has expanded the toolkit available to chemists for purine synthesis. mdpi.com

The synthesis of 6-chloro-9-ethyl-9H-purin-2-amine and its derivatives typically starts from commercially available materials like 2-amino-6-chloropurine (B14584). mdpi.com The crucial N9-alkylation step, which introduces the ethyl group, can yield a mixture of N9 and N7 isomers. Methodologies have been developed to control the regioselectivity of this reaction or to efficiently convert the undesired N7 isomer into the desired N9 product. mdpi.comnih.gov Subsequent nucleophilic aromatic substitution at the C6 position is a common and efficient method for introducing a wide variety of substituents. upol.cz

Emerging Areas of Purine Research and Potential Novel Interactions

While purine analogs are well-established as anticancer and antiviral agents, ongoing research is uncovering their potential in new therapeutic areas and revealing novel biological interactions. researchgate.netmdpi.com The versatility of the purine scaffold, exemplified by compounds like 6-chloro-9-ethyl-9H-purin-2-amine, allows for the exploration of a vast chemical space and interaction with a wide array of biological targets. mdpi.com

Emerging areas of research include:

Neurodegenerative and Age-Related Diseases: Certain synthetic purine derivatives are being evaluated for their protective effects in models of cellular aging and their potential to treat neurodegenerative disorders and inflammatory conditions. mdpi.com

Novel Kinase Targets: Beyond well-known cell cycle CDKs, research is targeting other kinases implicated in cancer signaling pathways, where novel 2,6,9-trisubstituted purines could serve as potent and selective inhibitors. imtm.cznih.gov

Chaperone Proteins: Purine-based inhibitors have been developed with high selectivity for specific Hsp90 paralogs, opening up new avenues for therapeutic intervention. nih.gov

DNA Interactions: The structural similarity of purines to endogenous nucleic acid bases makes them prime candidates for designing molecules that can interact with or bind to DNA, potentially modulating gene expression or other nuclear processes. researchgate.net

Hybrid Molecules: A growing strategy involves creating hybrid molecules that combine a purine scaffold with another pharmacophore to target multiple pathways or improve drug-like properties.

The future of purine research will likely involve the integration of artificial intelligence and machine learning to accelerate the discovery of new synthesis methods and predict biological activities, further unlocking the therapeutic potential of compounds like 6-chloro-9-ethyl-9H-purin-2-amine. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-chloro-9-ethyl-9H-Purin-2-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves chlorination and alkylation of purine precursors. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, followed by ethyl group introduction via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K₂CO₃). Reaction optimization requires monitoring temperature (70–90°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry to minimize by-products like over-alkylated species .

- Critical Parameters :

- Temperature : Higher temperatures favor alkylation but may degrade the purine ring.

- Solvent : Polar aprotic solvents enhance nucleophilicity.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the target compound .

Q. How can the purity and identity of 6-chloro-9-ethyl-9H-Purin-2-amine be confirmed experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~8.3 ppm for purine H-8) .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 212.1 (C₇H₁₀ClN₅) .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Ethyl group orientation and Cl···H-N hydrogen bonding can be resolved with < 0.01 Å precision .

Q. What are the primary biochemical applications of this compound in early-stage research?

- Applications :

- Nucleic Acid Analogues : Acts as a purine scaffold for modified nucleosides targeting viral polymerases .

- Kinase Inhibition : The chloro group enhances electrophilicity, enabling covalent binding to ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can conflicting crystallographic data on the ethyl group conformation be resolved?

- Data Contradiction Analysis :

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. Compare bond angles (C-C-Cl ~120°) and torsional angles (N9-Cethyl) across datasets .

- Statistical Validation : Apply R-factor convergence (< 5%) and check for twinning using PLATON .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states (e.g., SN2 at C6).

- Solvent Effects : Use PCM models to simulate DMF or THF environments .

Q. How can synthetic yields be improved for large-scale production without industrial methods?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15% .

- Catalysis : Add 5 mol% KI to enhance alkylation efficiency via halide exchange .

- Table: Yield Comparison Under Different Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 62 | 95 |

| Microwave + KI | 77 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.